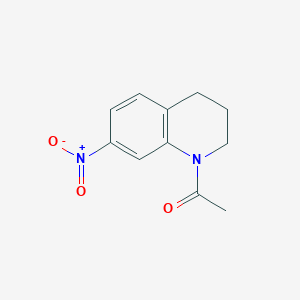

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-4-5-10(13(15)16)7-11(9)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMSPEMFJFMGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

A modified protocol adapted from indoline nitration methodologies involves:

The reaction proceeds at 80°C for 2 hours , yielding 1-(7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone with 80–82% efficiency .

Key Mechanistic Insights

-

The acetyl group on the nitrogen atom directs nitration to the para position (C7) via resonance stabilization of the intermediate sigma complex.

-

TFA enhances electrophilicity by protonating the nitrating agent, while K₂S₂O₈ regenerates the active nitronium ion (NO₂⁺).

Sequential Acetylation and Nitration

An alternative approach involves synthesizing the tetrahydroquinoline core first, followed by acetylation and nitration.

Tetrahydroquinoline Synthesis

The parent compound, 3,4-dihydroquinoline, is typically prepared via:

Acetylation Step

The amine group is acetylated using:

Regioselective Nitration

Nitration of 1-acetyl-3,4-dihydroquinoline follows the protocol in Section 1, achieving comparable yields.

Comparative Analysis of Methods

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Direct Nitration | Cu(NO₃)₂, K₂S₂O₈, TFA, DCE | 80°C | 2 h | 82% | 97% |

| Sequential Route | (CH₃CO)₂O, HNO₃, H₂SO₄ | 0–5°C | 4 h | 75% | 95% |

Advantages of Direct Nitration :

Challenges :

-

Strict temperature control required to avoid over-nitration.

-

Column chromatography (25% ethyl acetate/hexane) is necessary for purification.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 8.28 (d, J = 8.8 Hz, 1H), 4.19 (t, J = 8.4 Hz, 2H), 2.28 (s, 3H).

-

IR : Peaks at 2934 cm⁻¹ (C-H stretch), 1618 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym).

-

HPLC : Purity ≥97% with a retention time of 6.2 min (C18 column, acetonitrile/water).

Scalability and Industrial Relevance

The direct nitration method is scalable to multi-gram quantities, as evidenced by commercial suppliers offering the compound in 250 mg to 1 kg batches. Key considerations include:

-

Cost-effectiveness : Cu(NO₃)₂ is cheaper than AgNO₃ but may require higher equivalents.

-

Safety : Nitration reactions demand rigorous control due to exothermicity and potential for runaway reactions.

Emerging Methodologies

Recent advances propose:

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethanone group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline moiety can interact with various enzymes and receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(8-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

- CAS : 1290608-24-0

- Purity : 90% (Combi-Blocks) .

- Key Difference: The nitro group at the 8-position increases steric bulk near the dihydroquinoline ring junction, impacting solubility (logP ~1.8 vs. 1.5 for the 7-nitro derivative) .

Functional Group Variations

Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone (8c)

- Structure : Replaces the acetyl group with a morpholine-carbonyl moiety.

- Bioactivity : Exhibits superior mTOR inhibition (IC₅₀ = 0.12 µM) compared to acetyl derivatives (IC₅₀ >10 µM), attributed to morpholine’s hydrogen-bonding capacity .

- Synthesis : Achieved via acylation of 7-nitro-THQ with morpholine-4-carbonyl chloride (yield: 78%) .

1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone

- CAS : 14028-67-2

- Structure: Isoquinoline scaffold instead of quinoline.

- Properties: Reduced planarity due to the fused benzene ring orientation, leading to higher melting points (mp 162–164°C vs. 145–147°C for the quinoline analogue) .

Substituted Derivatives

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone

6-Chloro-4-(iodomethyl)-4-methyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

- Synthesis : Catalytic carboiodination yields 98% under nickel catalysis .

- Applications : Serves as a versatile intermediate for radiopharmaceuticals, leveraging iodine’s isotopic versatility .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Melting Point (°C) | Bioactivity (IC₅₀ or MIC) |

|---|---|---|---|---|

| 1-(7-Nitro-3,4-dihydroquinolin-1-yl)ethanone | 220.23 | 1.5 | 145–147 | N/A |

| 1-(6-Nitro-3,4-dihydroquinolin-1-yl)ethanone | 220.23 | 1.3 | 138–140 | N/A |

| Morpholino derivative (8c) | 305.31 | 0.9 | 112–114 | 0.12 µM (mTOR) |

| 1-(3,4-Dihydroisoquinolin-2-yl)ethanone | 175.22 | 1.7 | 162–164 | N/A |

Biologische Aktivität

1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline, is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |

| CAS Number | 40484-66-0 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molar Mass | 220.22 g/mol |

Structure

The structure of this compound features a quinoline core with a nitro group at the 7-position and an ethanone substituent at the 1-position. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo redox reactions, while the quinoline moiety can interact with enzymes and receptors involved in critical biological pathways. This compound has shown potential in several areas:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has suggested that compounds like this compound may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as cholinesterases, which play a role in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins.

Enzyme Inhibition

Research focusing on cholinesterase inhibition revealed that this compound acts as a reversible inhibitor. The enzyme inhibition assays demonstrated an IC50 value indicative of its potential as a therapeutic agent for Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives and tested their antimicrobial properties. The results highlighted that this compound was among the most potent compounds against gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

A study published in Cancer Letters investigated the effects of this compound on breast cancer cells. The findings indicated that treatment with 10 µM of the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.